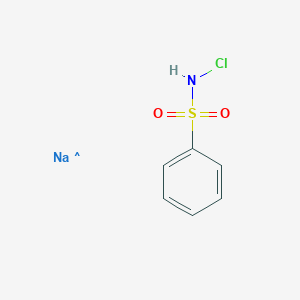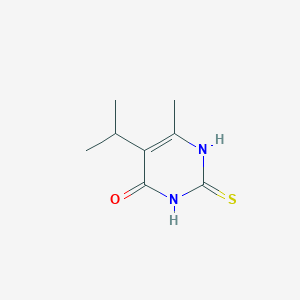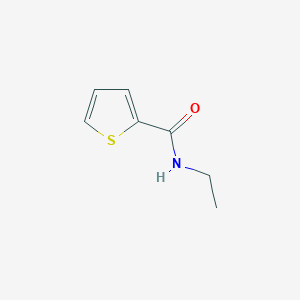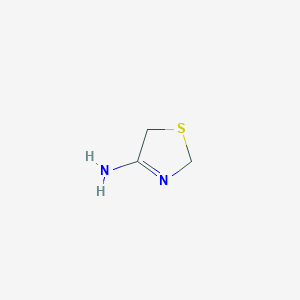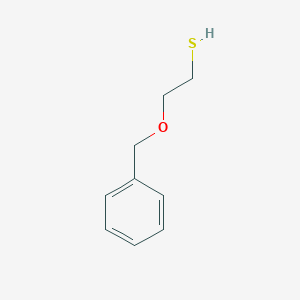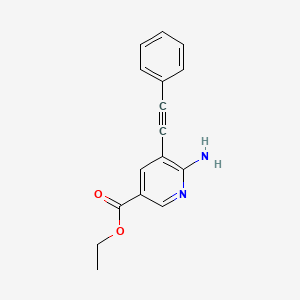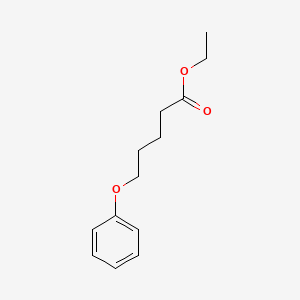
5-Phenoxypentanoic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenoxypentanoic acid ethyl ester is an organic compound with the molecular formula C13H18O3. It is an ester formed from 5-phenoxypentanoic acid and ethanol. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Phenoxypentanoic acid ethyl ester can be synthesized through the esterification of 5-phenoxypentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:
5-phenoxypentanoic acid+ethanolH2SO4Ethyl 5-phenoxypentanoate+water
Industrial Production Methods
In an industrial setting, the production of ethyl 5-phenoxypentanoate may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
5-Phenoxypentanoic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, ethyl 5-phenoxypentanoate can be hydrolyzed back to 5-phenoxypentanoic acid and ethanol.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 5-phenoxypentanoic acid and ethanol.
Reduction: 5-phenoxypentanol.
Substitution: Various substituted phenoxypentanoates depending on the nucleophile used.
Applications De Recherche Scientifique
5-Phenoxypentanoic acid ethyl ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It serves as a precursor for the synthesis of pharmaceutical compounds.
Material Science: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 5-phenoxypentanoate depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In pharmaceuticals, its mechanism of action would depend on the specific drug it is used to synthesize.
Comparaison Avec Des Composés Similaires
5-Phenoxypentanoic acid ethyl ester can be compared to other esters such as ethyl acetate and ethyl benzoate. While all these compounds are esters, ethyl 5-phenoxypentanoate is unique due to the presence of the phenoxy group, which imparts different chemical properties and reactivity.
Similar Compounds
Ethyl acetate: Commonly used as a solvent in laboratories.
Ethyl benzoate: Used in flavorings and fragrances.
This compound stands out due to its specific structure, making it valuable in specialized applications in organic synthesis and pharmaceuticals.
Propriétés
Numéro CAS |
69687-95-2 |
|---|---|
Formule moléculaire |
C13H18O3 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
ethyl 5-phenoxypentanoate |
InChI |
InChI=1S/C13H18O3/c1-2-15-13(14)10-6-7-11-16-12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3 |
Clé InChI |
DNCNZDFEQZJZEN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCCOC1=CC=CC=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
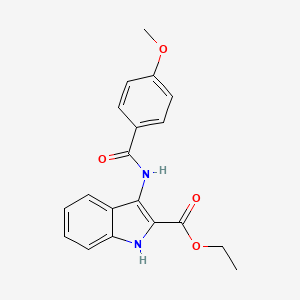
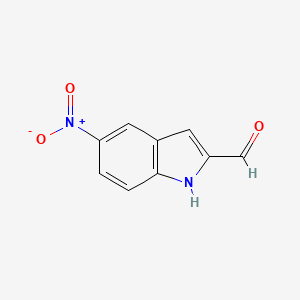
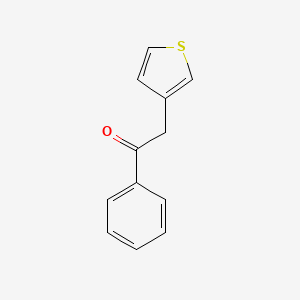
![2-{[(Tert-butoxy)carbonyl]amino}-3-methylpent-4-enoic acid](/img/structure/B8699118.png)

